5-Tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde

Catalog No.
S12556550
CAS No.
39117-96-9
M.F
C12H16O3
M. Wt
208.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde

CAS Number

39117-96-9

Product Name

5-Tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde

IUPAC Name

5-tert-butyl-2-hydroxy-3-(hydroxymethyl)benzaldehyde

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

InChI

InChI=1S/C12H16O3/c1-12(2,3)10-4-8(6-13)11(15)9(5-10)7-14/h4-6,14-15H,7H2,1-3H3

InChI Key

IXYPPMYIFGLKLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C=O)O)CO

5-Tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde is an aromatic aldehyde characterized by a hydroxymethyl group and a tert-butyl substituent. This compound features a benzene ring with three distinct functional groups: a hydroxyl group (-OH), a hydroxymethyl group (-CH2OH), and an aldehyde group (-CHO). Its chemical formula is C12H16O3, and it is primarily recognized for its role in various chemical formulations, particularly in the context of contact allergens.

Typical of aldehydes and phenolic compounds:

  • Condensation Reactions: It can react with amines to form imines or with alcohols to yield acetals.
  • Oxidation: The aldehyde group can be oxidized to carboxylic acids under appropriate conditions.
  • Reduction: It may undergo reduction to form alcohols, particularly when treated with reducing agents like sodium borohydride.
  • Electrophilic Aromatic Substitution: The presence of the hydroxyl group can activate the aromatic ring towards electrophilic substitution reactions.

Research has indicated that 5-tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde possesses sensitizing properties, making it a significant allergen in contact dermatitis cases. In studies involving guinea pigs, it demonstrated the ability to induce sensitization, highlighting its relevance in occupational dermatology related to p-tert-butylphenol-formaldehyde resin exposure . Its allergenic potential is attributed to the structure and reactivity of its functional groups, which can interact with skin proteins.

The synthesis of 5-tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde typically involves the following methods:

  • Hydroxymethylation: Starting from 5-tert-butyl-2-hydroxybenzaldehyde, hydroxymethylation can be achieved using formaldehyde under basic conditions.
  • Direct Aldol Condensation: This method utilizes acetophenone derivatives and formaldehyde in the presence of a base catalyst.
  • Multi-step Synthesis: A more complex route may involve multiple steps including protection of functional groups, followed by selective reactions to introduce the hydroxymethyl and aldehyde functionalities.

5-Tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde finds applications in various fields:

  • Cosmetics and Personal Care Products: Due to its aromatic properties, it is used as a fragrance component.
  • Chemical Manufacturing: It serves as an intermediate in synthesizing other chemical compounds.
  • Research: Its sensitizing properties make it a subject of study in dermatological research focusing on allergens.

Interaction studies have primarily focused on the sensitizing capacity of 5-tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde. In experimental settings, it has been shown to cause allergic reactions in sensitive individuals. Cross-reactivity studies indicate that while it shares structural similarities with other compounds like p-tert-butylphenol, it exhibits unique sensitization patterns that are critical for understanding its role as an allergen .

Several compounds share structural similarities with 5-tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde. Here’s a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
5-Tert-butyl-2-hydroxybenzaldehydeHydroxyl and aldehyde groupsLess allergenic compared to its hydroxymethyl derivative
4-Tert-butylcatecholCatechol structure with tert-butyl groupKnown for strong sensitizing capacity
2-Hydroxy-4-methylbenzaldehydeMethyl and hydroxyl groupsLower reactivity than 5-tert-butyl variants
p-Tert-butylphenolSimple phenolic structureUsed extensively in resin formulations

5-Tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde is unique due to its combination of both hydroxymethyl and hydroxyl functionalities along with its specific reactivity profile, making it particularly relevant in allergenic studies.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

208.109944368 g/mol

Monoisotopic Mass

208.109944368 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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